molecular formula C23H29NO2 B12787755 1-((5-Methyl-2,2-diphenyl-1,3-dioxan-5-yl)methyl)piperidine CAS No. 7477-36-3

1-((5-Methyl-2,2-diphenyl-1,3-dioxan-5-yl)methyl)piperidine

Cat. No.: B12787755
CAS No.: 7477-36-3
M. Wt: 351.5 g/mol
InChI Key: HDRLIJMBSHGHAV-UHFFFAOYSA-N
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Description

1-((5-Methyl-2,2-diphenyl-1,3-dioxan-5-yl)methyl)piperidine is a complex organic compound with the molecular formula C23H29NO2. This compound features a piperidine ring attached to a 1,3-dioxane ring, which is substituted with methyl and diphenyl groups. The unique structure of this compound makes it an interesting subject for various chemical and pharmacological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Methyl-2,2-diphenyl-1,3-dioxan-5-yl)methyl)piperidine typically involves the condensation of 2-methylpropane-1,3-diol with benzophenone to form the 1,3-dioxane ring . This intermediate is then reacted with piperidine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like chloroform (CDCl3) and benzene (C6D6), and the process is monitored using NMR spectroscopy and X-ray analysis to ensure the correct conformation and purity of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk. Quality control measures such as chromatography and spectroscopy would be essential to ensure the consistency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-((5-Methyl-2,2-diphenyl-1,3-dioxan-5-yl)methyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Alkyl halides (R-X) in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions would result in the replacement of existing functional groups with new ones, such as converting a halide to an alkyl group.

Scientific Research Applications

1-((5-Methyl-2,2-diphenyl-1,3-dioxan-5-yl)methyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((5-Methyl-2,2-diphenyl-1,3-dioxan-5-yl)methyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways and molecular targets are still under investigation, but studies suggest that the compound may influence various biochemical processes through its interactions with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((5-Methyl-2,2-diphenyl-1,3-dioxan-5-yl)methyl)piperidine is unique due to its combination of the piperidine and 1,3-dioxane rings, which imparts distinct chemical and biological properties

Properties

CAS No.

7477-36-3

Molecular Formula

C23H29NO2

Molecular Weight

351.5 g/mol

IUPAC Name

1-[(5-methyl-2,2-diphenyl-1,3-dioxan-5-yl)methyl]piperidine

InChI

InChI=1S/C23H29NO2/c1-22(17-24-15-9-4-10-16-24)18-25-23(26-19-22,20-11-5-2-6-12-20)21-13-7-3-8-14-21/h2-3,5-8,11-14H,4,9-10,15-19H2,1H3

InChI Key

HDRLIJMBSHGHAV-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(OC1)(C2=CC=CC=C2)C3=CC=CC=C3)CN4CCCCC4

Origin of Product

United States

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